molecular formula C8H5BrO4 B3056603 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid CAS No. 72744-57-1

6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B3056603
CAS No.: 72744-57-1
M. Wt: 245.03 g/mol
InChI Key: QLRIAHYAWFMMSW-UHFFFAOYSA-N
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Description

6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5BrO4. It is a brominated derivative of benzo[d][1,3]dioxole, featuring a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes.

Biochemical Pathways

The biochemical pathways affected by 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid are currently unknown . More studies are required to understand the downstream effects of this compound on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 1,3-benzodioxole-5-carboxaldehyde to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which can then be further oxidized to form the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield maximization, and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution Products: Various substituted benzo[d][1,3]dioxole derivatives.

    Oxidation Products: Higher oxidation state compounds like carboxylates.

    Reduction Products: Alcohol derivatives.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to its specific bromination pattern and the presence of both a bromine atom and a carboxylic acid group on the benzo[d][1,3]dioxole ring

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRIAHYAWFMMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500986
Record name 6-Bromo-2H-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-57-1
Record name 6-Bromo-1,3-benzodioxole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72744-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,3-dioxaindane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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